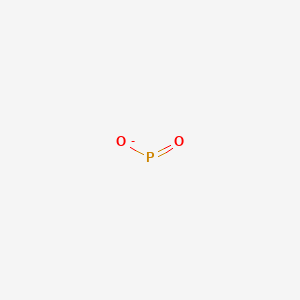

Phosphate(2-), dioxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioxidophosphate(1-) is a monovalent inorganic anion obtained by deprotonation of hydroxyphosphanone. It is a monovalent inorganic anion and a phosphorus oxoanion. It is a conjugate base of a hydroxyphosphanone.

Applications De Recherche Scientifique

Phosphate Nutrition in Crops

Phosphate, being essential for plant development and reproduction, is a significant component of fertilizers for high-yield agriculture. However, most plants use only about 20-30% of applied phosphate, with the rest contributing to environmental issues like water eutrophication. Advances in understanding plant responses to low-phosphate stress have led to breeding and genetic engineering strategies for producing phosphate-efficient crops, thereby enhancing agricultural sustainability (López-Arredondo et al., 2014).

Wastewater Treatment

In wastewater treatment, simultaneous biological phosphorus and nitrogen removal has been studied using sequencing batch reactors. The process involves phosphorus-accumulation organisms capable of denitrification, showing high efficiencies in removing total organic carbon, total nitrogen, and phosphorus from wastewater. This approach contributes to sustainable water management and environmental protection (Lee, Jeon, & Park, 2001).

Fluorescent Sensing

Fluorescent sensors for detecting dihydrogen phosphate (H2PO4−) have significant implications in various scientific fields, including supramolecular chemistry and life sciences. The development of H2PO4− fluorescent sensors is crucial for sensitive and selective detection in various solutions. This research aids in advancing chemical and biological sensing technologies (Zhang et al., 2014).

Energy Storage and Batteries

Phosphate materials are extensively studied as electrodes for lithium-ion batteries. Through high-throughput ab initio analysis, properties like capacity, voltage, and thermal stability of phosphates as cathode materials are evaluated. This research is pivotal in developing more efficient and safer battery technologies (Hautier et al., 2011).

Environmental Impact and Sustainability

Phosphate is vital for life, but its overuse in agriculture and other sectors leads to environmental issues such as soil nutrient depletion and water eutrophication. Research emphasizes the need for sustainable phosphate management and the development of alternative sources, including recycling from waste streams (Abelson, 1999).

Propriétés

Numéro CAS |

12359-19-2 |

|---|---|

Nom du produit |

Phosphate(2-), dioxo- |

Formule moléculaire |

O2P- |

Poids moléculaire |

62.973 g/mol |

InChI |

InChI=1S/HO2P/c1-3-2/h(H,1,2)/p-1 |

Clé InChI |

GQZXNSPRSGFJLY-UHFFFAOYSA-M |

SMILES |

[O-]P=O |

SMILES canonique |

[O-]P=O |

Autres numéros CAS |

15460-68-1 12359-19-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)